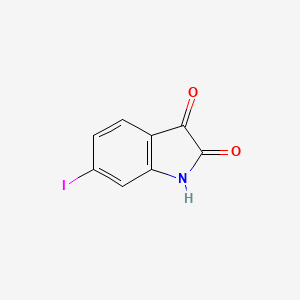

6-iodo-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKAOEGXBSERHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559672 | |

| Record name | 6-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-77-2 | |

| Record name | 6-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodo-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Halogenated Isatins: A Technical Guide to their History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a naturally occurring compound first synthesized in 1840, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for extensive chemical modification, leading to a diverse array of biological activities. Among the most significant modifications is halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the isatin core. This technical guide provides an in-depth exploration of the history, discovery, and therapeutic applications of halogenated isatins, with a focus on their anticancer and enzyme-inhibitory properties. We will delve into the experimental protocols for their synthesis and evaluation, present key quantitative data, and visualize the signaling pathways they modulate.

Halogenation has proven to be a powerful tool for enhancing the pharmacological properties of isatin. The introduction of halogens can significantly influence a compound's lipophilicity, electronic character, metabolic stability, and binding affinity to biological targets.[1] These modifications have led to the development of halogenated isatin derivatives with potent activities against a range of diseases, including cancer, viral infections, and neurological disorders.

Historical Timeline of Halogenated Isatin Discovery

While isatin itself was first synthesized in 1840, the exploration of its halogenated derivatives as therapeutic agents is a more recent endeavor, gaining significant momentum in the latter half of the 20th century and continuing to the present day.

-

1840: Isatin is first synthesized by Erdmann and Laurent.

-

Mid-20th Century: The broader field of medicinal chemistry begins to systematically explore the effects of halogenation on drug candidates, recognizing its potential to improve efficacy and pharmacokinetic properties.

-

Late 20th Century - Early 21st Century: A growing body of research focuses on the synthesis and biological evaluation of halogenated isatins. Studies begin to reveal their potent anticancer, antiviral, and enzyme-inhibitory activities. Structure-activity relationship (SAR) studies identify the position and nature of the halogen substituent as critical determinants of biological activity.

-

2000s - Present: High-throughput screening and computational modeling accelerate the discovery of novel halogenated isatin derivatives. Researchers elucidate the mechanisms of action for several lead compounds, including their role in inducing apoptosis and inhibiting key enzymes like caspases and protein kinases. The development of more sophisticated synthetic methodologies allows for the creation of a wider range of halogenated isatin analogs with improved potency and selectivity.

Synthesis of Halogenated Isatins: Experimental Protocols

The synthesis of halogenated isatins can be achieved through various methods, including direct halogenation of the isatin core or by using halogenated anilines as starting materials in classic isatin synthesis routes like the Sandmeyer reaction.

Protocol 1: Synthesis of 5-Bromoisatin via Direct Bromination

This protocol describes a common method for the synthesis of 5-bromoisatin using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Isatin

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Glacial Acetic Acid (optional, as a solvent)

Procedure:

-

Dissolve isatin in concentrated sulfuric acid at 0-5°C with stirring.

-

Slowly add N-bromosuccinimide to the solution, maintaining the temperature below 10°C.

-

Continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the quantitative data for the biological activities of various halogenated isatins, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Halogenated Isatins (IC50 Values)

| Compound | Halogen and Position | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromoisatin | 5-Br | U937 (Human histiocytic lymphoma) | 48 | [1] |

| 5-Chloroisatin | 5-Cl | U937 (Human histiocytic lymphoma) | 55 | [1] |

| 5-Fluoroisatin | 5-F | U937 (Human histiocytic lymphoma) | >200 | [1] |

| 7-Bromoisatin | 7-Br | HT-29 (Human colon cancer) | 2.67 | [2] |

| 6-Fluoroisatin | 6-F | K562 (Human leukemia) | - | [2] |

| EMAC4001 (Isatin-dihydropyrazole hybrid) | 5-Cl | H1299 (Non-small-cell lung carcinoma) | 0.01 | [3] |

| EMAC4001 (Isatin-dihydropyrazole hybrid) | 5-Cl | U87 (Glioblastoma) | 0.38 | [3] |

| 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | 5-Br | Leukemia subpanel | 0.69-3.35 | [4] |

| Isatin-coumarin hybrid | Halogen at position D | SW620 (Colon cancer) | <10 | [5] |

| Isatin-coumarin hybrid | Halogen at position D | MCF-7 (Breast cancer) | <10 | [5] |

| Isatin-coumarin hybrid | Halogen at position D | PC3 (Prostate cancer) | <10 | [5] |

| 5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5b, 5r) | 5-Halo | MCF-7 (Breast cancer) | 18.13 | |

| 5-halo-Isatin-5-Amino-1,3,4-thiadiazole-2-thiol derivative (5n) | 5-Halo | MCF-7 (Breast cancer) | 20.17 |

Table 2: Enzyme Inhibitory Activity of Halogenated Isatins (IC50 and Ki Values)

| Compound | Halogen and Position | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| 7-Halogenated Isatin Sulfonamide | 7-I, Br, Cl, or F | Caspase-3 | up to 2.6 | - | [6] |

| 7-Halogenated Isatin Sulfonamide | 7-I, Br, Cl, or F | Caspase-7 | up to 3.3 | - | [6] |

| 4-Chloroisatin | 4-Cl | MAO-A | 812 | 311 | [7] |

| 5-Bromoisatin | 5-Br | MAO-B | 125 | 33 | [7] |

| Halogenated Chalcone Derivative | Bromo- | Acetylcholinesterase (AChE) | - | 1.83±0.21 | [8] |

| Halogenated Chalcone Derivative | Bromo- | Butyrylcholinesterase (BChE) | - | 3.35±0.91 | [8] |

Signaling Pathways and Mechanisms of Action

Halogenated isatins exert their therapeutic effects through the modulation of various cellular signaling pathways. A prominent mechanism, particularly for their anticancer activity, is the induction of apoptosis, or programmed cell death.

The Intrinsic Apoptosis Pathway

Many halogenated isatin derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical Properties of 6-Iodoisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoisatin, a halogenated derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The isatin core itself is a privileged structure, known to be a constituent of various natural products and a key pharmacophore in a multitude of synthetic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The introduction of an iodine atom at the 6-position of the isatin ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Structure-activity relationship studies on isatin derivatives have suggested that substitutions at the C5 and C6 positions can significantly impact their biological efficacy.[6] This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-iodoisatin, presenting available data in a structured format to aid researchers in its application for drug development and other scientific pursuits.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of 6-iodoisatin is presented below. It is important to note that while some data for the 5-iodo isomer is readily available, specific experimental data for 6-iodoisatin is less common in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₈H₄INO₂ | [7][8] |

| Molecular Weight | 273.03 g/mol | [8] |

| CAS Number | 20780-77-2 | [7][8] |

| Appearance | Not explicitly reported, but isatins are typically orange-red crystalline solids. | |

| Melting Point | Data not available in the searched literature. For comparison, the melting point of 5-iodoisatin is 276-280 °C.[9][10][11] | |

| Solubility | A calculated value suggests it is "very slightly soluble" at 0.6 g/L in water at 25 °C. Experimental data in common organic solvents is not readily available. | |

| Spectral Data (NMR, IR) | Specific experimental spectra for 6-iodoisatin are not readily available in the searched literature. |

Synthesis

The synthesis of multi-substituted isatin derivatives can be effectively achieved through methods such as the Sandmeyer reaction.[12] While a detailed, step-by-step experimental protocol specifically for the synthesis of 6-iodoisatin is not available in the reviewed literature, a general workflow for the Sandmeyer synthesis of isatins is presented below. This can serve as a foundational methodology for researchers aiming to synthesize this compound.

General Experimental Workflow: Sandmeyer Synthesis of Isatins

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Iodoisatin | CAS 20780-77-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 6-Iodoisatin, CAS [[20780-77-2]] | BIOZOL [biozol.de]

- 9. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 5-Iodoisatin technical grade 20780-76-1 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Initial Synthesis and Characterization of 6-Iodo-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This document details a representative synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties, make them attractive scaffolds for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine, at the C6 position of the isatin core can significantly modulate the compound's physicochemical and biological properties. This guide focuses on the synthesis and detailed characterization of this compound.

Synthesis of this compound

A common and effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[1][2] This reaction typically involves the diazotization of an aromatic amine followed by reaction with an iodide salt. While a specific protocol for the synthesis of 6-iodoisatin is not extensively detailed in the literature, a representative procedure can be adapted from known Sandmeyer reaction protocols on analogous substrates.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from 4-iodoaniline through a multi-step sequence involving the formation of an intermediate isatin precursor, followed by cyclization. A plausible synthetic workflow is outlined below.

Experimental Protocol (Representative)

Materials:

-

4-Iodoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

Ethanol

Step 1: Diazotization of 4-Iodoaniline

-

In a flask, dissolve 4-iodoaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C and stirring vigorously.

-

Continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the 4-iodobenzenediazonium chloride solution.

Step 2: Formation of the Intermediate

-

In a separate reaction vessel, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate in water.

-

Slowly add the previously prepared cold diazonium salt solution to this mixture with continuous stirring.

-

Heat the reaction mixture gently to facilitate the reaction, then allow it to cool. The intermediate product will precipitate.

-

Filter the precipitate, wash with cold water, and dry.

Step 3: Cyclization to this compound

-

Carefully add the dried intermediate from Step 2 in small portions to concentrated sulfuric acid, keeping the temperature controlled.

-

After the addition is complete, heat the mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice, which will cause the this compound to precipitate.

-

Filter the crude product, wash thoroughly with water until the washings are neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Characterization Data

The structural elucidation and confirmation of the synthesized this compound are based on various spectroscopic and analytical techniques.

Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₈H₄INO₂ |

| Molecular Weight | 273.03 g/mol |

| Appearance | (Data not available) |

| Melting Point | (Data not available) |

| Yield | (Dependent on specific experimental conditions) |

| ¹H NMR (DMSO-d₆) | (Predicted shifts would be in the aromatic region) |

| ¹³C NMR (DMSO-d₆) | (Predicted shifts for carbonyl and aromatic carbons) |

| IR (KBr, cm⁻¹) | (Expected peaks for N-H, C=O, C=C, C-I) |

| Mass Spectrometry (m/z) | (Expected molecular ion peak at [M]+ or [M+H]+) |

Note: Experimentally obtained quantitative data for yield, melting point, and detailed spectroscopic analysis are not consistently available in the public domain. The data presented here are based on general knowledge of isatin derivatives and require experimental verification.

X-ray Crystallography

The crystal structure of this compound has been reported.[3] The molecule is nearly planar, and in the crystalline state, molecules form inversion dimers through N—H⋯O hydrogen bonds.[3] These dimers are further linked by I⋯O interactions, forming chains.[3]

Potential Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. While specific studies on the biological targets of 6-iodoisatin are limited, it is plausible that it may share similar mechanisms of action with other substituted isatins.

Enzyme Inhibition

Isatin and its derivatives have been shown to inhibit several enzymes, including caspases, matrix metalloproteinases (MMPs), and kinases. The iodine atom at the 6-position could potentially enhance the inhibitory activity or alter the selectivity of the compound for specific enzyme targets. A hypothetical signaling pathway illustrating the potential role of 6-iodoisatin as an enzyme inhibitor is depicted below.

This diagram illustrates a general mechanism where 6-iodoisatin could potentially inhibit a signaling cascade, such as one initiated by a receptor tyrosine kinase, thereby affecting cellular processes like proliferation and survival. This is a common mechanism of action for many small molecule kinase inhibitors.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published protocol for its initial synthesis is scarce, a reliable synthetic route based on the Sandmeyer reaction has been proposed along with a representative experimental procedure. The characterization data, though not fully available in a single source, can be predicted based on the known properties of similar compounds and confirmed through standard analytical techniques. The potential for 6-iodoisatin to act as a potent biological agent, particularly as an enzyme inhibitor, warrants further investigation and presents an exciting avenue for future research in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 6-Iodoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 6-iodoisatin, a halogenated derivative of the versatile isatin core. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science where isatin scaffolds are of significant interest.

Spectroscopic Data of 6-Iodoisatin

The structural elucidation of 6-iodoisatin is paramount for its application in further chemical synthesis and biological assays. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 6-Iodoisatin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of 6-Iodoisatin

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific, experimentally determined ¹H and ¹³C NMR data for 6-iodoisatin were not found in the performed searches. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data of 6-Iodoisatin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Note: Specific, experimentally determined IR absorption data for 6-iodoisatin were not found in the performed searches. The table is provided as a template for experimental data. Typical isatin core vibrations include N-H stretching, C=O (amide and ketone) stretching, and aromatic C-H and C=C bending.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 6-Iodoisatin

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific, experimentally determined mass spectrometry data for 6-iodoisatin were not found in the performed searches. The molecular weight of 6-iodoisatin (C₈H₄INO₂) is approximately 273.03 g/mol , and the molecular ion peak [M]⁺ would be expected around this value. The table is provided as a template for experimental data.

Experimental Protocol: Synthesis of 6-Iodoisatin

A general and effective method for the synthesis of isatins and their halogenated derivatives involves the oxidative cyclization of 2'-aminoacetophenones. The following protocol is a representative procedure based on this methodology.

Materials and Equipment

-

4'-Iodo-2'-aminoacetophenone

-

Iodine (I₂)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-iodo-2'-aminoacetophenone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add iodine (I₂) (0.3 equivalents) and tert-butyl hydroperoxide (TBHP) (3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for the appropriate time until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-iodoisatin.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 6-iodoisatin.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-iodoisatin.

Crystal Structure Analysis of 6-iodo-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin. This compound is a member of the isatin family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and illustrates the experimental workflow from synthesis to structure elucidation.

Introduction

This compound (C₈H₄INO₂) is a halogenated derivative of isatin. The incorporation of a halogen atom, in this case, iodine, into the isatin scaffold can significantly influence its physicochemical properties and biological activity. X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This information is paramount for understanding its structure-activity relationships, guiding further chemical modifications, and for computational modeling in drug design.

The crystal structure of 6-iodoisatin reveals a nearly planar molecule. In the crystalline state, these molecules form inversion dimers through N—H⋯O hydrogen bonds. These dimers are further interconnected by I⋯O interactions, creating chains that are stacked through π–π interactions to form a three-dimensional network.[1][2]

Experimental Protocols

Synthesis of this compound (Sandmeyer Isatin Synthesis)

The synthesis of 6-iodoisatin can be achieved using the Sandmeyer isatin synthesis, a well-established method for preparing isatins from anilines.[2][3][4] The procedure involves two main steps: the formation of an isonitrosoacetanilide intermediate from 4-iodoaniline, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-iodophenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Separately, prepare a solution of 4-iodoaniline in water and hydrochloric acid.

-

Add the 4-iodoaniline solution to the reaction mixture.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to form the isonitrosoacetanilide precipitate.

-

Cool the mixture and filter the precipitate. Wash with water and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C with stirring.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated this compound is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by the slow evaporation of an acetone solution.[1][5]

-

Dissolve the synthesized 6-iodoisatin in a minimal amount of acetone.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Harvest the resulting single crystals.

X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature.

-

The collected data is processed, including corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for this compound is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₄INO₂ |

| Formula Weight | 273.03 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.1349 (4) Å |

| b | 13.0113 (5) Å |

| c | 6.2233 (2) Å |

| α | 90° |

| β | 106.843 (2)° |

| γ | 90° |

| Volume | 785.19 (5) ų |

| Z | 4 |

| Density (calculated) | 2.308 Mg/m³ |

| Absorption Coefficient | 4.819 mm⁻¹ |

| F(000) | 520 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.68 to 27.50° |

| Index ranges | -13<=h<=13, -16<=k<=16, -8<=l<=8 |

| Reflections collected | 8087 |

| Independent reflections | 1799 [R(int) = 0.0351] |

| Completeness to θ = 27.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.490 and 0.312 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1799 / 0 / 119 |

| Goodness-of-fit on F² | 1.047 |

| Final R indices [I>2σ(I)] | R1 = 0.0232, wR2 = 0.0529 |

| R indices (all data) | R1 = 0.0309, wR2 = 0.0558 |

| Largest diff. peak and hole | 0.467 and -0.563 e.Å⁻³ |

Data sourced from the International Union of Crystallography.[1]

Table 2: Intermolecular Interactions

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Symmetry Code |

| Hydrogen Bond | N1—H1 | O1 | (i) -x+1, -y, -z | |

| Halogen Bond | I1 | O1 | 3.078 (2) | |

| π–π Stacking | Cg1 | Cg2 | 3.594 (2) | (i) -x+1, -y+1, -z+1 |

Cg1 and Cg2 are the centroids of the five- and six-membered rings, respectively.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystal structure analysis of this compound.

Caption: Workflow for the synthesis and crystal structure analysis of 6-iodoisatin.

References

Navigating the Solubility and Stability of 6-Iodoisatin: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 6-Iodoisatin in Common Laboratory Solvents.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-iodoisatin, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols to enable researchers to determine these crucial parameters in their own laboratory settings.

Solubility Profile of 6-Iodoisatin

Quantitative solubility data for 6-iodoisatin in common organic solvents is not extensively reported in peer-reviewed literature. However, based on the physicochemical properties of the parent isatin molecule and its halogenated derivatives, a general solubility profile can be inferred. Isatin itself exhibits poor solubility in water but is soluble in several organic solvents. The introduction of a halogen atom, such as iodine, can further influence these properties.

A calculated aqueous solubility for 6-iodoisatin is approximately 0.6 g/L. Qualitative information for the isomeric 5-iodoisatin indicates it is soluble in acetone, acetic acid, and ethanol, while being insoluble in water. It is anticipated that 6-iodoisatin will exhibit a similar solubility pattern, with higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols such as ethanol and methanol.

To provide researchers with the means to ascertain precise solubility data for their specific applications, a detailed experimental protocol for solubility determination is provided in Section 3.

Table 1: Summary of Known and Inferred Solubility of 6-Iodoisatin

| Solvent | Chemical Formula | Type | Reported/Inferred Solubility of 6-Iodoisatin |

| Water | H₂O | Polar Protic | ~0.6 g/L (Calculated) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be high |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be high |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be moderate |

| Methanol | CH₃OH | Polar Protic | Expected to be moderate |

| Acetonitrile | C₂H₃N | Polar Aprotic | Expected to be moderate |

Stability of 6-Iodoisatin in Solution

Factors that can affect the stability of 6-iodoisatin in solution include:

-

pH: The lactam bond in the isatin ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light: Many organic molecules, particularly those with aromatic systems, can be sensitive to photodegradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

Oxidizing and Reducing Agents: The isatin core contains carbonyl groups that can be susceptible to reduction, and the aromatic ring can be susceptible to oxidation.

To enable researchers to assess the stability of 6-iodoisatin under their specific experimental conditions, a general protocol for a stability-indicating assay is provided in Section 3.

Experimental Protocols

The following sections detail standardized methods for determining the solubility and stability of 6-iodoisatin in the laboratory.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-iodoisatin to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Determine the concentration of 6-iodoisatin in the diluted sample using the chosen analytical method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Diagram of the Solubility Determination Workflow:

Caption: Workflow for determining the solubility of 6-iodoisatin.

Protocol for Stability Assessment (UPLC-MS Method)

This protocol describes a general method for assessing the stability of 6-iodoisatin in a specific solvent over time under various stress conditions using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 6-iodoisatin in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Prepare working solutions by diluting the stock solution with the test solvent to the desired final concentration (e.g., 100 µM).

-

-

Incubation under Stress Conditions:

-

Aliquot the working solution into several vials.

-

Expose the vials to different conditions:

-

Temperature: Incubate at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Light: Expose to a controlled light source (photostability chamber) and compare with a sample protected from light.

-

pH: Adjust the pH of aqueous-buffered solutions to desired levels (e.g., pH 4, 7, 9) and incubate.

-

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

-

Quench any ongoing reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

-

-

UPLC-MS Analysis:

-

Analyze the samples by a validated UPLC-MS method.

-

Monitor the peak area of the parent 6-iodoisatin peak and look for the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of 6-iodoisatin remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Diagram of the Stability Assessment Workflow:

Caption: Workflow for assessing the stability of 6-iodoisatin.

Conclusion

While specific quantitative data on the solubility and stability of 6-iodoisatin is sparse, this technical guide provides researchers with the necessary framework to generate this critical information. The provided experimental protocols for solubility determination and stability assessment are robust and can be adapted to a wide range of laboratory settings and analytical instrumentation. By following these methodologies, researchers can ensure the reliable use of 6-iodoisatin in their synthetic and biological studies, contributing to the advancement of drug discovery and development.

The Potent Biological Activities of Iodinated Indole-2,3-diones: A Technical Guide

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of iodinated indole-2,3-diones, highlighting their potential as promising candidates in drug discovery and development.

Introduction

Indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The isatin core can be readily modified at various positions, allowing for the generation of a vast library of derivatives with a wide spectrum of pharmacological properties, including anticancer, antiviral, and enzyme inhibitory effects. Among these modifications, halogenation has emerged as a particularly effective strategy to enhance biological potency. This technical guide focuses specifically on the biological activities of iodinated indole-2,3-diones, summarizing key quantitative data, detailing experimental protocols, and elucidating their mechanisms of action.

Anticancer Activity

Iodinated indole-2,3-diones have demonstrated significant potential as anticancer agents. The introduction of iodine atoms to the isatin ring, particularly at the 5- and 7-positions, has been shown to enhance cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected iodinated and other halogenated isatin derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-Iodoisatin | U937 (Human histiocytic lymphoma) | - | [1] |

| 2 | 5-Bromoisatin | MCF-7 (Human breast adenocarcinoma) | 6.40 | [2] |

| 3 | 5,7-Dibromo-N-(1-naphthylmethyl)isatin | U937 (Human histiocytic lymphoma) | 0.19 | [3] |

| 4l | 5,7-Dibromo-6-fluoro-isatin | K562 (Human chronic myelogenous leukemia) | 1.75 | [4] |

| 4l | 5,7-Dibromo-6-fluoro-isatin | HepG2 (Human hepatocellular carcinoma) | 3.20 | [4] |

| 4l | 5,7-Dibromo-6-fluoro-isatin | HT-29 (Human colorectal adenocarcinoma) | 4.17 | [4] |

Note: Specific IC50 values for 5-iodoisatin were not found in the searched literature, though its high activity was noted qualitatively.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the iodinated indole-2,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

Derivatives of isatin have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. Halogenation, including iodination, has been explored to enhance the antiviral potency of the isatin scaffold.

Quantitative Antiviral Data

While specific EC50 values for a range of iodinated indole-2,3-diones were not prominently available in the searched literature, studies on other halogenated derivatives provide insights into their potential. For instance, a 5-fluoro derivative of a sulfonamide-isatin hybrid has been shown to inhibit Hepatitis C Virus (HCV) RNA synthesis.

| Compound ID | Substitution Pattern | Virus | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| SPIII-5F | 5-Fluoro derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide | HCV | RNA synthesis inhibition | 6 | >42 | 7 | [5] |

Experimental Protocol: Antiviral Assay (General)

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.

Principle: Many viruses cause visible damage, or CPE, to infected host cells. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Procedure:

-

Cell Seeding: Plate a monolayer of susceptible host cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus. Include virus-only (positive control for CPE) and cell-only (negative control) wells.

-

Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells.

-

CPE Evaluation: The CPE can be quantified by various methods, including microscopic observation and scoring, or by using a cell viability assay like the MTT assay to measure the number of surviving cells.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral CPE, is determined. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit a variety of enzymes, and iodination can play a crucial role in modulating this activity. The hydrophobic and electronic properties of iodine can influence the binding affinity of these compounds to the active site of enzymes.

Quantitative Enzyme Inhibition Data

The following table presents the inhibition constants (Ki) of a halogenated isatin derivative against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| 5-Bromoisatin | MAO-B | Competitive | 0.033 | [6] |

Note: While a specific Ki value for an iodinated isatin was not found in the provided search results, the potent activity of the bromo- derivative suggests that iodo- derivatives would also be of significant interest.

Experimental Protocol: Enzyme Inhibition Assay (General)

Enzyme inhibition assays are performed to determine the potency and mechanism of action of an inhibitor.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of the inhibitor.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, substrate, and enzyme.

-

Inhibitor Addition: Add different concentrations of the iodinated indole-2,3-dione to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. These data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[7]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which iodinated indole-2,3-diones exert their biological effects are still under investigation. However, studies on related compounds and the isatin scaffold provide insights into potential pathways.

Potential Anticancer Mechanisms

Halogenated isatins may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival. Inhibition of components of the Ras/Raf/MEK/ERK cascade within this pathway can lead to the suppression of cancer cell growth.[8]

Below is a conceptual diagram of how a halogenated isatin might inhibit the MAPK signaling pathway.

Caption: Conceptual diagram of MAPK pathway inhibition by halogenated isatins.

Another potential mechanism involves the activation of the p53 tumor suppressor pathway. Genotoxic stress, which can be induced by certain anticancer agents, leads to the activation of p53, a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. The study of 5-iodotubercidin, an indole derivative, has shown that it can induce DNA damage and activate the Atm-p53 pathway, leading to cell cycle arrest and apoptosis.[9] While not an indole-2,3-dione, this provides a plausible model for the action of some iodinated isatins.

The following diagram illustrates a simplified workflow for investigating the mechanism of action of a potential anticancer drug like an iodinated isatin.

Caption: General workflow for investigating the mechanism of action of iodinated isatins.

Conclusion

Iodinated indole-2,3-diones represent a promising class of compounds with significant potential in drug discovery. The available data, although still limited for specifically iodinated derivatives, strongly suggest that the introduction of iodine can enhance anticancer, antiviral, and enzyme inhibitory activities. Further systematic studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this important class of molecules. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic potential of iodinated indole-2,3-diones.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Development of Isatin-based compounds for use in targeted anti-Cancer therapy | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untitled Document [ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of 6-iodo-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-iodo-1H-indole-2,3-dione (also known as 6-iodoisatin), a key intermediate in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a halogenated indole derivative. The presence of the iodine atom and the dione structure contribute to its reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

| Property | Value |

| Chemical Formula | C₈H₄INO₂ |

| Molecular Weight | 273.03 g/mol |

| CAS Number | 3370-25-4 |

| Synonyms | 6-Iodoisatin, 6-Iodoindoline-2,3-dione |

| Appearance | Data not available (typically a solid) |

| Solubility | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential harm upon ingestion or inhalation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, and the appropriate PPE must be worn.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the generation of dust.

-

Ground all equipment when handling large quantities to prevent electrostatic discharge.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

-

Flammability: The flammability of this compound is not specifically documented, but it is a combustible solid.

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

-

Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide may be released.

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1).

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Experimental Protocol: Representative Reaction

This compound is a versatile reagent in organic synthesis. The following is a general procedure for a substitution reaction at the indole nitrogen, illustrating the handling of this compound in a laboratory setting. This is a representative protocol and may require optimization for specific substrates.

Reaction: N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: In a chemical fume hood, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding cold water. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with water to remove any remaining DMF and inorganic salts.

-

Purification: Further purify the crude product by recrystallization or column chromatography.

Visualizations

Safe Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Hazard Relationship Diagram

Caption: A diagram showing the relationship between exposure routes and the primary hazards of this compound.

Commercial Availability and Technical Guide for 6-Iodoisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 6-iodoisatin, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The guide details current suppliers, provides a comprehensive experimental protocol for its synthesis, and outlines a general experimental workflow for assessing its biological activity.

Commercial Suppliers of 6-Iodoisatin

6-Iodoisatin (CAS No. 20780-77-2) is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement for research purposes.

| Supplier | Catalog Number | Purity | Available Quantities |

| BIOZOL | CBS-FI66944 | Not Specified | 100 mg, 250 mg, 500 mg, 1000 mg, 2000 mg[1] |

| Leap Chem Co., Ltd. | LC216648 | Not Specified | Inquire with supplier |

| Dayang Chem (Hangzhou) Co.,Ltd. | DC3721488 | Not Specified | Inquire with supplier |

| Gihi Chemicals Co., Limited | GCL9183672 | Not Specified | Inquire with supplier |

| Angene International Limited | AGN-PC-00193D | Not Specified | Inquire with supplier |

Experimental Protocol: Synthesis of 6-Iodoisatin

A reliable method for the synthesis of 6-iodoisatin involves the direct amidation of 2'-aminoacetophenones using an iodine-tert-butyl hydroperoxide (I2-TBHP) system. This approach offers a metal-free and atom-economic one-pot synthesis.[2][3][4]

Materials:

-

2'-aminoacetophenone

-

Iodine (I₂)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2'-aminoacetophenone (1.0 mmol) in DMSO (3.0 mL), add iodine (I₂) (1.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl hydroperoxide (TBHP) (3.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-iodoisatin.

Experimental Workflow: From Procurement to Biological Evaluation

The following diagram illustrates a typical experimental workflow for a researcher utilizing 6-iodoisatin, from sourcing the compound to performing a preliminary biological assessment.

Potential Biological Activity and Signaling Pathways

Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[5][6] Studies on various isatin analogs have shown that they can induce apoptosis and inhibit cell proliferation in different cancer cell lines.[7][8][9]

One of the key signaling pathways that is often implicated in cancer progression and is a target for many anticancer drugs is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] The constitutive activation of STAT3 is common in many human tumors and plays a crucial role in cell proliferation, survival, and angiogenesis.[12] While the direct and specific inhibition of the STAT3 pathway by 6-iodoisatin is yet to be definitively established, the isatin scaffold is a promising starting point for the development of novel STAT3 inhibitors.[13]

The diagram below illustrates a simplified representation of the STAT3 signaling pathway, which is a potential target for isatin derivatives.

References

- 1. 6-Iodoisatin, CAS [[20780-77-2]] | BIOZOL [biozol.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Amidation of 2′-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin [organic-chemistry.org]

- 4. Direct amidation of 2'-aminoacetophenones using I₂-TBHP: a unimolecular domino approach toward isatin and iodoisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

Methodological & Application

Synthetic Protocols for 6-iodo-1H-indole-2,3-dione from 4-iodoaniline: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indole-2,3-dione, also known as 6-iodoisatin, is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the iodine atom at the 6-position of the indole scaffold provides a strategic handle for further functionalization through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science. This document provides detailed synthetic protocols for the preparation of this compound from the readily available starting material, 4-iodoaniline. The primary method detailed is the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatins from anilines. An alternative approach, the Stolle isatin synthesis, is also briefly discussed.

Synthetic Pathways Overview

The synthesis of this compound from 4-iodoaniline can be primarily achieved via the Sandmeyer isatin synthesis. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired isatin.

An alternative route is the Stolle synthesis, which involves the reaction of the aniline with oxalyl chloride to form an intermediate that is then cyclized in the presence of a Lewis acid.

Data Presentation

The following table summarizes the quantitative data for the Sandmeyer synthesis of halogenated isatins, which serve as representative examples for the synthesis of this compound.

| Starting Aniline | Intermediate | Intermediate Yield | Final Product | Final Yield | Key Reagents | Reference |

| p-chloroaniline | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | 90.2% | 5-chloroisatin | Not specified | Chloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄ | [1] |

| 3-bromoaniline | 3-bromoisonitrosoacetanilide | Not specified | 4-bromo- and 6-bromo-isatin mixture | Not specified | Chloral hydrate, Hydroxylamine hydrochloride, HCl, Na₂SO₄, H₂SO₄ |

Experimental Protocols

Primary Method: Sandmeyer Isatin Synthesis

This protocol is adapted from established procedures for the synthesis of halogenated isatins.[1]

Step 1: Synthesis of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (Intermediate)

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium sulfate (Na₂SO₄, 0.6 mol, 85 g) in water (300 mL).

-

To this solution, add a saturated aqueous solution of chloral hydrate (0.11 mol, 18 g).

-

In a separate beaker, prepare a solution of 4-iodoaniline (0.1 mol, 21.9 g) in water (100 mL) and concentrated hydrochloric acid (12 mL).

-

While stirring the chloral hydrate solution vigorously, add the 4-iodoaniline solution dropwise from the dropping funnel. A white precipitate may form.

-

After the addition is complete, add hydroxylamine hydrochloride (0.32 mol, 22 g) to the reaction mixture.

-

Heat the mixture to 75°C (348 K) and maintain this temperature with continuous stirring for 5 hours.

-

A light yellow precipitate of 2-(hydroxyimino)-N-(4-iodophenyl)acetamide should form.

-

Cool the mixture to room temperature and filter the precipitate using a Büchner funnel.

-

Wash the solid with cold water (3 x 50 mL) to remove any remaining salts.

-

Dry the product in a vacuum oven at 50-60°C. The expected yield is high, by analogy to similar reactions.[1]

Step 2: Cyclization to this compound

-

Caution: This step involves the use of concentrated sulfuric acid. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

In a 500 mL beaker or flask, carefully heat concentrated sulfuric acid (H₂SO₄, 200 mL) to 60°C with magnetic stirring.

-

Once the acid has reached 60°C, remove the heating source.

-

In small portions, carefully add the dried 2-(hydroxyimino)-N-(4-iodophenyl)acetamide (0.1 mol, assuming quantitative yield from the previous step) to the hot sulfuric acid. Control the rate of addition to maintain the temperature of the mixture between 60 and 70°C.

-

After the addition is complete, heat the reaction mixture to 80°C and hold it at this temperature for 10 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approximately 2.5 L) with vigorous stirring.

-

An orange to reddish-brown precipitate of this compound will form.

-

Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper to remove all traces of acid.

-

Dry the crude this compound in a vacuum oven at 60-70°C.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.

Alternative Method: Stolle Isatin Synthesis

The Stolle synthesis provides an alternative route to isatins and may be advantageous in certain situations.[2][3] This method is particularly useful for the synthesis of N-substituted isatins.

Step 1: Formation of the Chlorooxalylanilide Intermediate

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve 4-iodoaniline (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. HCl gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude N-(4-iodophenyl)oxalyl chloride intermediate.

Step 2: Lewis Acid-Catalyzed Cyclization

-

Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane).

-

Cool the solution in an ice bath.

-

Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), portion-wise with stirring.

-

After the addition, the reaction mixture is typically heated to effect cyclization. The reaction temperature and time will depend on the specific substrate and Lewis acid used.

-

Upon completion of the reaction (monitored by TLC), the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of this compound.

Logical Relationship of Synthetic Pathways

Caption: Synthetic routes from 4-iodoaniline to this compound.

References

- 1. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 6-Iodoisatin as a Precursor for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging 6-iodoisatin as a versatile precursor for the synthesis of potent kinase inhibitors. The strategic placement of the iodine atom at the 6-position of the isatin scaffold offers a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This document outlines synthetic strategies, detailed experimental protocols, and the biological context for inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase B.

Introduction to 6-Iodoisatin in Kinase Inhibitor Design

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases makes it an attractive starting point for inhibitor design. The introduction of a halogen, such as iodine, at the 6-position provides a crucial site for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of various aryl, heteroaryl, and alkynyl groups.[3][4] This modular approach enables the rapid generation of a library of analogs for screening against a panel of kinases.

Targeted Signaling Pathways

Kinase inhibitors derived from 6-iodoisatin can be designed to target various signaling pathways implicated in cancer progression. Two prominent targets for isatin-based inhibitors are the VEGFR-2 and Aurora B signaling pathways.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

Aurora B Kinase Signaling Pathway: Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[3][7] Its overexpression is common in many cancers, leading to genomic instability. Inhibition of Aurora B can induce mitotic arrest and apoptosis in cancer cells.

Synthetic Workflow

The general workflow for synthesizing kinase inhibitors from 6-iodoisatin involves a few key steps. The initial step is often a palladium-catalyzed cross-coupling reaction to introduce diversity at the 6-position. This can be followed by modification at the N-1 position of the isatin ring, for example, through alkylation, to further explore the SAR.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

Application of 6-Iodoisatin in Antiviral Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction